molecular formula C12H21NOSi B14320148 3-{[(Triethylsilyl)oxy]methyl}pyridine CAS No. 112671-02-0

3-{[(Triethylsilyl)oxy]methyl}pyridine

Cat. No.: B14320148
CAS No.: 112671-02-0
M. Wt: 223.39 g/mol
InChI Key: YFPBWIPTTFBEKV-UHFFFAOYSA-N
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Description

3-{[(Triethylsilyl)oxy]methyl}pyridine is a pyridine derivative functionalized with a triethylsilyl (TES) ether group at the 3-position of the pyridine ring. The TES group serves as a protective moiety for hydroxyl or hydroxymethyl functionalities, enhancing stability during synthetic reactions while allowing selective deprotection under mild acidic or fluoride-mediated conditions. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials chemistry, where controlled reactivity and steric protection are critical.

Properties

CAS No.

112671-02-0

Molecular Formula

C12H21NOSi

Molecular Weight

223.39 g/mol

IUPAC Name

triethyl(pyridin-3-ylmethoxy)silane

InChI

InChI=1S/C12H21NOSi/c1-4-15(5-2,6-3)14-11-12-8-7-9-13-10-12/h7-10H,4-6,11H2,1-3H3

InChI Key

YFPBWIPTTFBEKV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Triethylsilyl)oxy]methyl}pyridine typically involves the reaction of pyridine derivatives with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-{[(Triethylsilyl)oxy]methyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-{[(Triethylsilyl)oxy]methyl}pyridine involves the interaction of the triethylsilyl group with various molecular targets. The triethylsilyl group acts as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule, facilitating complex synthetic pathways .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The triethylsilyl group in the target compound provides moderate steric protection compared to bulkier tert-butyldimethylsilyl (TBDMS) groups (e.g., ), which are more resistant to nucleophilic attack but require harsher deprotection conditions.
  • Electronic Effects : Silyl groups (TMS, TES, TBDMS) are electron-donating, stabilizing adjacent electrophilic centers. Methoxy and fluoropyridine substituents (e.g., ) introduce additional electronic modulation.
  • Stability : TES ethers are less stable under acidic conditions than TBDMS ethers but more stable than TMS ethers, making them suitable for multi-step syntheses requiring intermediate protection .

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